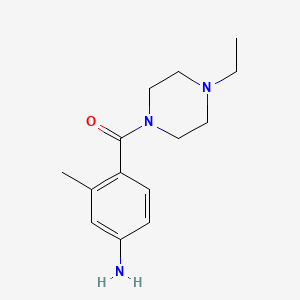
4-(4-Bromophenyl)-2,2-dimethyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromophenyl)-2,2-dimethyl-1,3-dioxolane is an organic compound characterized by a bromophenyl group attached to a dioxolane ring
準備方法
The synthesis of 4-(4-Bromophenyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 4-bromobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts .
化学反応の分析
4-(4-Bromophenyl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom, forming the corresponding phenyl derivative.
Common reagents used in these reactions include sodium hydride for substitution reactions, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction .
科学的研究の応用
4-(4-Bromophenyl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4-(4-Bromophenyl)-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the dioxolane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
4-(4-Bromophenyl)-2,2-dimethyl-1,3-dioxolane can be compared with similar compounds, such as:
4-Bromophenylacetic acid: Similar in having a bromophenyl group but differs in its carboxylic acid functionality.
4-Bromobiphenyl: Contains a bromophenyl group but lacks the dioxolane ring, making it less versatile in certain reactions.
4-Bromofentanyl: A potent opioid with a bromophenyl group, but its pharmacological properties are vastly different due to its complex structure.
The uniqueness of this compound lies in its combination of the bromophenyl group and the dioxolane ring, which imparts distinct chemical reactivity and potential biological activity.
特性
分子式 |
C11H13BrO2 |
|---|---|
分子量 |
257.12 g/mol |
IUPAC名 |
4-(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C11H13BrO2/c1-11(2)13-7-10(14-11)8-3-5-9(12)6-4-8/h3-6,10H,7H2,1-2H3 |
InChIキー |
SHRCCZOHFGOWEP-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(O1)C2=CC=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,6S)-2,6-dimethylmorpholine;[(1R,4S)-7,7-dimethyl-2-oxo-norbornan-1-yl]methanesulfonic acid](/img/structure/B13895431.png)
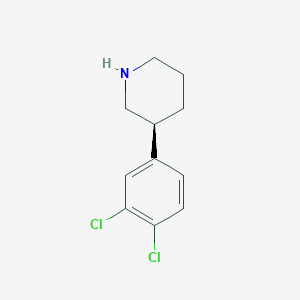
![2-chloro-N-[(4-methoxyphenyl)methyl]propan-1-amine](/img/structure/B13895449.png)
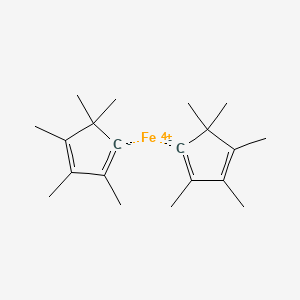
![(1R)-spiro[indane-2,4'-piperidine]-1-amine;dihydrochloride](/img/structure/B13895457.png)
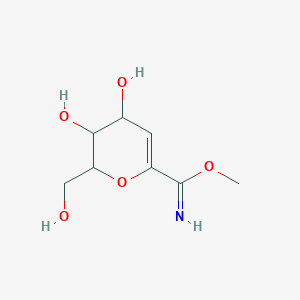
![Tert-butyl 4-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]piperidine-1-carboxylate](/img/structure/B13895478.png)
![2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid](/img/structure/B13895484.png)

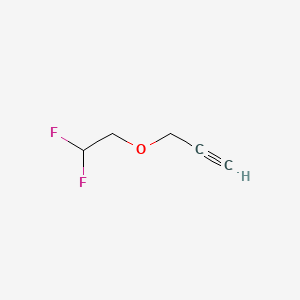
![7-Chloro-5-methoxyimidazo[1,2-A]pyridine](/img/structure/B13895497.png)

![Benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B13895507.png)
